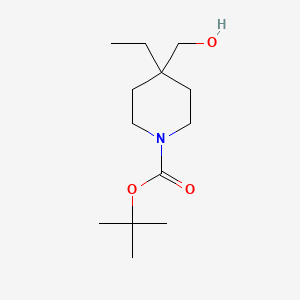

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

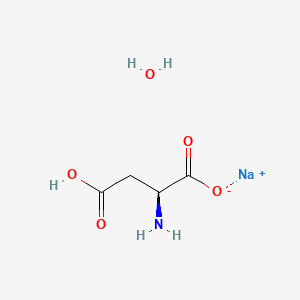

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It is a type of 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate include a density of 1.0±0.1 g/cm3, a boiling point of 328.9±15.0 °C at 760 mmHg, and a flash point of 152.7±20.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学的研究の応用

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The “Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate” compound is used as a semi-flexible linker in the development of these PROTACs .

The linker is a crucial component of PROTACs as it connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The length and flexibility of the linker can significantly impact the efficacy of the PROTAC .

- Scientific Field : Drug Development, specifically in the development of PROTACs .

- Application Summary : The compound is used as a semi-flexible linker in the development of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application : The compound is incorporated into the PROTAC molecule as a linker between the ligand that binds to the target protein and the ligand that binds to the E3 ligase . The length and flexibility of the linker can significantly impact the efficacy of the PROTAC .

- Results or Outcomes : The use of this compound as a linker in PROTACs can lead to the successful degradation of target proteins . However, the specific results or outcomes can vary depending on the target protein and the specific PROTAC being developed .

特性

IUPAC Name |

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNVEXNNSRLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646527 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

885523-38-6 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)